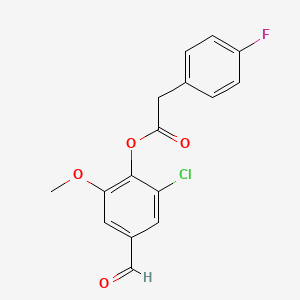
2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate, also known as CFMA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CFMA is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate is not fully understood, but it is believed to involve multiple pathways. In cancer research, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in cell survival and proliferation. This compound has also been shown to induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been shown to possess antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate has several advantages for lab experiments, including its synthetic availability, stability, and purity. This compound can be synthesized in large quantities and has a long shelf life, making it a suitable compound for in vitro and in vivo experiments. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take caution when using this compound in experiments and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for research on 2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate. In cancer research, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various types of cancer. In inflammation research, more studies are needed to determine the efficacy of this compound in animal models of other inflammatory diseases, such as asthma and multiple sclerosis. Additionally, further research is needed to investigate the potential side effects of this compound and its safety in humans.
Synthesis Methods
The synthesis of 2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with 4-fluorophenylacetic acid in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of this compound. The purity of the synthesized this compound can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-chloro-4-formyl-6-methoxyphenyl (4-fluorophenyl)acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. This compound has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been shown to possess antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-21-14-7-11(9-19)6-13(17)16(14)22-15(20)8-10-2-4-12(18)5-3-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJNUDSMQGTLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)



![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)
![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)

![4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5814821.png)
![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)